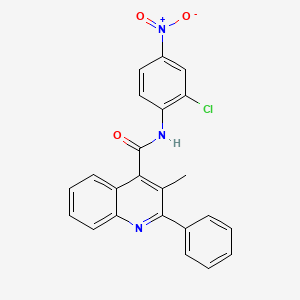
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s and has since been widely used in scientific research. CNQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of signals between neurons in the brain.
Mécanisme D'action
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the transmission of signals between neurons. This results in a decrease in excitatory synaptic transmission and a reduction in neuronal activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of glutamate and other neurotransmitters from presynaptic terminals. It can also modulate the activity of ion channels and intracellular signaling pathways, leading to changes in synaptic plasticity and neuronal development. In vivo studies have shown that this compound can reduce seizure activity and protect against excitotoxicity in animal models of epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors. This allows for precise and targeted modulation of neuronal activity in vitro and in vivo. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experimental settings. However, one of the limitations of this compound is its potential off-target effects on other ion channels and signaling pathways. This can lead to unwanted side effects and limit its usefulness in certain experimental paradigms.
Orientations Futures
There are many potential future directions for the use of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound can be used to investigate the mechanisms underlying these diseases and to develop new therapeutic strategies. Another area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. This could lead to the development of more precise and effective treatments for neurological disorders. Additionally, the use of this compound in combination with other drugs and therapies could lead to new insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 3-methyl-2-phenylquinoxaline-6-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, such as acetic acid or dimethylformamide. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is widely used in scientific research to study the role of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. This compound is a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, which are involved in the fast excitatory synaptic transmission in the brain. By blocking these receptors, this compound can be used to investigate the role of glutamate in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c1-14-21(23(28)26-20-12-11-16(27(29)30)13-18(20)24)17-9-5-6-10-19(17)25-22(14)15-7-3-2-4-8-15/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHXMLAJQYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
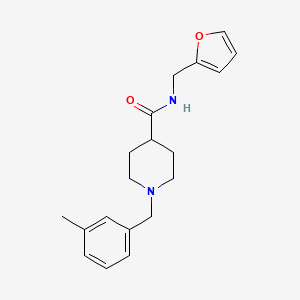
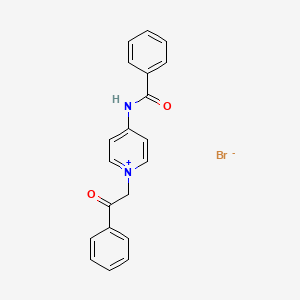
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)
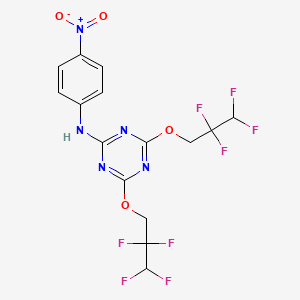
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
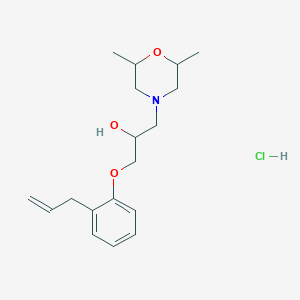
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)